molecular formula C4H5FN2S B1439286 5-Fluoro-4-methyl-1,3-thiazol-2-amine CAS No. 947179-49-9

5-Fluoro-4-methyl-1,3-thiazol-2-amine

Cat. No.: B1439286
CAS No.: 947179-49-9
M. Wt: 132.16 g/mol
InChI Key: QBDZOLWTYRZKBV-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-1,3-thiazol-2-amine is a chemical compound with the empirical formula C4H5FN2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of this compound is 132.16 . The SMILES string representation of its structure is CC1=C(SC(N)=N1)F .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 132.16 . The compound’s InChI key is QBDZOLWTYRZKBV-UHFFFAOYSA-N .

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

5-Fluoro-4-methyl-1,3-thiazol-2-amine is a valuable building block in the synthesis of heterocyclic compounds. Its unique reactivity enables the creation of various heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, under mild reaction conditions. This versatility is crucial for developing compounds with potential applications in medicinal chemistry and material science (Gomaa & Ali, 2020).

Advancements in Fluorinated Pyrimidines

The compound's fluorinated analogs, especially in pyrimidine chemistry, have significantly contributed to cancer treatment strategies. Fluorinated pyrimidines, like 5-fluorouracil, are cornerstone treatments for various cancers, indicating the critical role of fluorinated derivatives in therapeutic applications. This research highlights the synthesis methods, including the incorporation of stable isotopes for studying metabolism and biodistribution, underscoring the importance of fluorinated compounds in enhancing drug efficacy and precision in cancer treatment (Gmeiner, 2020).

Environmental Applications: PFAS Removal

In environmental science, amine-functionalized sorbents, which could theoretically include derivatives of this compound, have been explored for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This application is crucial in addressing the challenges posed by PFAS, highlighting the compound's potential utility in environmental remediation efforts (Ateia et al., 2019).

Safety and Hazards

5-Fluoro-4-methyl-1,3-thiazol-2-amine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 / toxic compound or compound which causes chronic effects .

Biochemical Analysis

Biochemical Properties

5-Fluoro-4-methyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been found to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve binding to active sites of enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells, inhibit cell proliferation, and alter metabolic pathways . These effects are mediated through interactions with specific cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA or proteins, leading to changes in their structure and function. For example, thiazole derivatives have been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, this compound can inhibit or activate enzymes, leading to alterations in metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have indicated that thiazole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to this compound can result in sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity. At higher doses, it can lead to toxic or adverse effects, including organ damage and systemic toxicity . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For instance, thiazole derivatives have been shown to affect the metabolism of nucleotides and amino acids, impacting cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

5-fluoro-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDZOLWTYRZKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947179-49-9
Record name 5-fluoro-4-methyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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